2H-Indeno[5,4-D][1,2]oxazole
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Overview
Description
2H-Indeno[5,4-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of an indene and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-indeno[5,4-d]isoxazole typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. For example, the reaction of an alkyne with a nitrile oxide can yield the desired isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed .
Industrial Production Methods
Industrial production of 2H-indeno[5,4-d]isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[5,4-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2H-Indeno[5,4-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-indeno[5,4-d]isoxazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
2H-Indeno[5,4-d]isoxazole can be compared with other similar compounds, such as:
Isoxazole: A simpler structure with similar reactivity.
Indene: Lacks the isoxazole ring but shares the indene structure.
Isoquinolinone: Contains a fused ring system but with different heteroatoms
These comparisons highlight the unique combination of the indene and isoxazole rings in 2H-indeno[5,4-d]isoxazole, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
415920-76-2 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-cyclopenta[g][1,2]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-5-8-6-11-12-10(8)9(7)3-1/h1-6,11H |
InChI Key |
WEMRTMLXVRTVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CNO3)C=CC2=C1 |
Origin of Product |
United States |
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